molecular formula C17H16BrNO8S B286178 methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Katalognummer: B286178
Molekulargewicht: 474.3 g/mol
InChI-Schlüssel: MLYIECKGBYFGNP-WUXMJOGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of Methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have antibacterial activity by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and disrupt the bacterial cell wall. It has also been shown to have low toxicity and high selectivity towards cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments is its potential therapeutic applications in various fields of scientific research. However, one of the limitations is the lack of extensive research on its pharmacokinetics and pharmacodynamics.

Zukünftige Richtungen

There are several future directions for the research and development of Methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. These include:
1. Investigating its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route.
2. Studying its potential use as a combination therapy with other anti-cancer drugs.
3. Exploring its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
4. Investigating its potential use as a topical anti-bacterial agent.
5. Developing new derivatives of this compound with improved pharmacological properties.
Conclusion:
This compound is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and anti-bacterial properties make it a promising candidate for further research and development. However, more extensive research is needed on its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route.

Synthesemethoden

The synthesis of Methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with methyl acetoacetate to yield the final compound.

Wissenschaftliche Forschungsanwendungen

Methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties.

Eigenschaften

Molekularformel

C17H16BrNO8S

Molekulargewicht

474.3 g/mol

IUPAC-Name

methyl 2-[(5E)-5-[[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C17H16BrNO8S/c1-24-11-5-9(4-10(18)15(11)27-8-14(21)26-3)6-12-16(22)19(17(23)28-12)7-13(20)25-2/h4-6H,7-8H2,1-3H3/b12-6+

InChI-Schlüssel

MLYIECKGBYFGNP-WUXMJOGZSA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC(=O)OC

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC(=O)OC

Kanonische SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.